N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide, also known as CPOP, is a synthetic compound that has been widely studied due to its broad range of applications in scientific research. CPOP is a heterocyclic compound, meaning that it contains nitrogen, oxygen and carbon atoms, and is widely used in the synthesis of complex molecules. CPOP has been studied for its potential use in drug development, as well as its ability to modulate the activity of certain enzymes.
Mechanism of Action
N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide has been found to modulate the activity of certain enzymes by binding to them and altering their structure. This binding is thought to be due to the presence of a hydrophobic pocket in the enzyme, which this compound can bind to. This compound has also been found to interact with certain proteins, which can lead to changes in their structure and activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, improve wound healing, and reduce oxidative stress. It has also been found to inhibit the growth of cancer cells, as well as to reduce the risk of cardiovascular disease. Additionally, this compound has been found to increase the production of certain hormones, such as melatonin and serotonin, which can have a positive effect on mood and sleep.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of different reactions. Additionally, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound can be toxic in high concentrations, and should be handled with care. Additionally, this compound is not soluble in water, and must be dissolved in an organic solvent before use.
Future Directions
There are a number of potential future directions for the use of N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide. One potential direction is the development of drugs that target specific enzymes, which could lead to the development of more effective treatments for a variety of diseases. Additionally, this compound could be used in the synthesis of complex molecules, such as peptides and proteins, which could lead to the development of new materials and technologies. Finally, this compound could be studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide can be synthesized through a number of different methods. One of the most common methods of synthesis is the Ullmann reaction, which involves the use of a palladium catalyst to form a carbon-carbon bond between two molecules. Another method of synthesis is the Suzuki-Miyaura reaction, which is a cross-coupling reaction that uses a palladium catalyst to form a carbon-carbon bond. This compound can also be synthesized through the use of a Grignard reagent, which is a carbon-carbon bond forming reaction that uses a magnesium-based reagent.
Scientific Research Applications
N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide has been studied for its potential use in drug development. It has been found to modulate the activity of certain enzymes, which could lead to the development of drugs that target specific enzymes. This compound has also been studied for its potential use in the synthesis of complex molecules, such as peptides and proteins. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-11-4-3-5-12(8-11)18-14(21)10-23-15-9-16(22)20-7-2-1-6-13(20)19-15/h1-9H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDRXUURWUZJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)OCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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